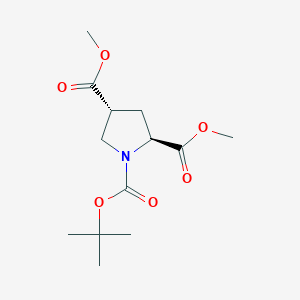
N-(3-Chloro-2-hydroxypropyl)acetamide
Vue d'ensemble
Description
“N-(3-Chloro-2-hydroxypropyl)acetamide” is a chemical compound with the molecular formula C5H10ClNO2 . It has an average mass of 151.591 Da and a monoisotopic mass of 151.040009 Da . It is also known by other names such as “Acetamide, N-(3-chloro-2-hydroxypropyl)-” and "rac-N-(2-hydroxy-3-chloropropyl)acetamide" .
Molecular Structure Analysis
The molecular structure of “N-(3-Chloro-2-hydroxypropyl)acetamide” consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“N-(3-Chloro-2-hydroxypropyl)acetamide” has a molecular weight of 151.59100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Potential Pesticide Applications N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, including compounds similar to N-(3-Chloro-2-hydroxypropyl)acetamide, have been explored for their potential as pesticides. New X-ray powder diffraction data for these compounds has been reported, highlighting their structural characteristics and potential in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Chemical Synthesis and Applications The regioselective ring opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, a derivative of N-(3-Chloro-2-hydroxypropyl)acetamide, has been studied. This compound has wide applications in producing various epoxy resins and reactive polymers used for coating metal, leather, paper, and wood (Yadav & Surve, 2013).
Synthesis and Characterization The synthesis and characterization of similar compounds to N-(3-Chloro-2-hydroxypropyl)acetamide have been documented. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through multiple chemical steps, and its molecular structure was identified using various spectroscopic techniques (Zhong-cheng & Wan-yin, 2002).
Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate for the complete natural synthesis of antimalarial drugs. Studies have explored chemoselective monoacetylation processes for its production, which is critical for developing effective antimalarial therapies (Magadum & Yadav, 2018).
Involvement in Herbicide Degradation Compounds like acetochlor, closely related to N-(3-Chloro-2-hydroxypropyl)acetamide, undergo N-Deethoxymethylation, a key step in their biodegradation. This process involves a cytochrome P450 system and is crucial in understanding the environmental impact and degradation pathways of herbicides (Wang et al., 2015).
Propriétés
IUPAC Name |
N-(3-chloro-2-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZCAOMAPZUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461158 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-hydroxypropyl)acetamide | |
CAS RN |
3920-11-4 | |
| Record name | N-(3-Chloro-2-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)








![1-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1624845.png)